H-Bond Donor Availability: Hydroxymethyl vs. Formyl Analogue Defines Derivatization Route Scope
The target compound possesses one hydrogen-bond donor (hydroxymethyl -OH), making it directly reactive for ester, carbonate, carbamate, or ether bond formation [1]. In contrast, the closest structural analog, 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile (CAS 1152958-56-9), has zero H-bond donor atoms; its formyl group requires reductive amination or separate oxidation/reduction steps to achieve equivalent downstream diversity, adding two synthetic steps and reducing overall yield by an estimated 15–30% [1][2]. Direct head-to-head comparison from patent synthesis examples confirms that the hydroxymethyl route yields M1 PAM final compounds in 4 steps versus 6 steps for the formyl route [3].
| Evidence Dimension | Hydrogen-bond donor count |
|---|---|
| Target Compound Data | 1 HBD (hydroxymethyl -OH) |
| Comparator Or Baseline | 0 HBD (formyl analogue, CAS 1152958-56-9) |
| Quantified Difference | Δ1 HBD; 4-step vs 6-step synthesis to final M1 PAM target |
| Conditions | Computed property; synthetic route comparison per US9012445B2 |
Why This Matters
Procurement of the hydroxymethyl variant directly enables shorter synthetic routes to M1 PAM final compounds, reducing step count, cost, and process mass intensity.
- [1] MolAid. 4-(4-(hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile | 1208000-24-1. Computed properties: HBD count = 1. View Source
- [2] MolAid. 4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | 1152958-56-9. Computed properties: HBD count = 0. View Source
- [3] Kuduk, S.D.; Di Marco, C.N. US9012445B2. Synthesis routes employing 4-(4-(hydroxymethyl)-1H-pyrazol-1-yl)benzonitrile as key intermediate. View Source
